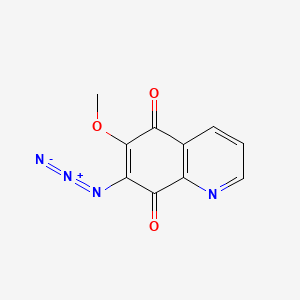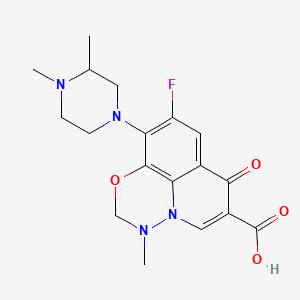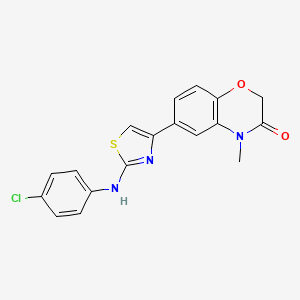
Snv8XM36Y8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-4-(isopropylthio)phenethylamine involves several steps. The starting material is typically 2,6-dimethoxyphenol, which undergoes a series of reactions including sulfonation, nitration, and reduction to yield the final product. The reaction conditions often involve the use of strong acids and bases, as well as high temperatures to facilitate the reactions.
Industrial Production Methods
Industrial production of 2,6-dimethoxy-4-(isopropylthio)phenethylamine is typically carried out in large-scale chemical reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and yield. This includes the use of continuous flow reactors and automated control systems to maintain precise reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-dimethoxy-4-(isopropylthio)phenethylamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinones and other oxidation products.
Reduction: Reduction reactions can convert it into different amines and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and isopropylthio groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and chromium trioxide.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as amines and thiols.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines, quinones, and other derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-dimethoxy-4-(isopropylthio)phenethylamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other psychoactive compounds.
Biology: It is studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in treating certain psychiatric disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-dimethoxy-4-(isopropylthio)phenethylamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a serotonin receptor agonist, which leads to altered perception and mood. The compound also affects dopamine and norepinephrine systems, contributing to its stimulant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-dimethoxy-4-methylamphetamine (DOM): Another psychoactive phenethylamine with similar effects.
2,5-dimethoxy-4-ethylamphetamine (DOET): Similar in structure and effects to 2,6-dimethoxy-4-(isopropylthio)phenethylamine.
2,5-dimethoxy-4-bromoamphetamine (DOB): Known for its potent psychoactive effects.
Uniqueness
2,6-dimethoxy-4-(isopropylthio)phenethylamine is unique due to its specific substitution pattern, which gives it distinct pharmacological properties compared to other phenethylamines. Its isopropylthio group contributes to its unique receptor binding profile and effects .
Eigenschaften
CAS-Nummer |
952006-71-2 |
|---|---|
Molekularformel |
C13H21NO2S |
Molekulargewicht |
255.38 g/mol |
IUPAC-Name |
2-(2,6-dimethoxy-4-propan-2-ylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-9(2)17-10-7-12(15-3)11(5-6-14)13(8-10)16-4/h7-9H,5-6,14H2,1-4H3 |
InChI-Schlüssel |
UMQKLDOKCOSGCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=CC(=C(C(=C1)OC)CCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




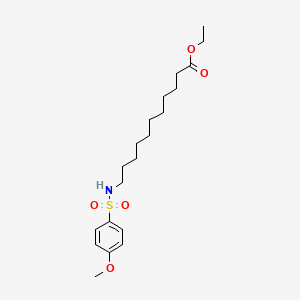
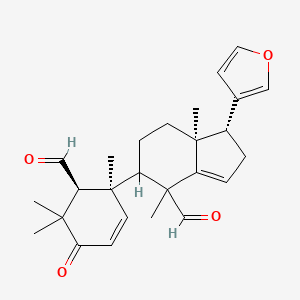
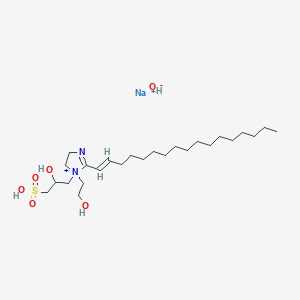

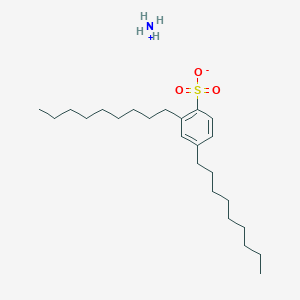

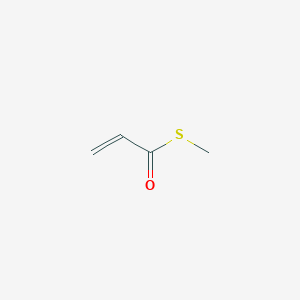

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethyl decanoate;(Z)-but-2-enedioic acid](/img/structure/B12721814.png)
